molecular formula C21H22N2O3 B2931292 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methoxybenzamide CAS No. 851407-39-1

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methoxybenzamide

Cat. No. B2931292
CAS RN: 851407-39-1
M. Wt: 350.418
InChI Key: FMNHKEKYPFUFBU-UHFFFAOYSA-N
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Description

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methoxybenzamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It was first synthesized in the 1990s and has since been used extensively in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Mechanism of Action

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methoxybenzamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor and preventing the binding of glutamate. This results in a reduction in the activity of the receptor and a decrease in the influx of calcium ions into the cell. This mechanism of action has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects, including a reduction in the release of glutamate, a decrease in the activity of the NMDA receptor, and an increase in the activity of the GABA receptor. These effects have been associated with a reduction in neuronal excitability and an improvement in cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methoxybenzamide as a research tool is its high potency and selectivity for the NMDA receptor. This allows for precise manipulation of the receptor activity in laboratory experiments. However, one limitation of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methoxybenzamide is its relatively short half-life, which can make it difficult to maintain a stable level of receptor blockade over an extended period of time.

Future Directions

There are a number of future directions for research involving N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methoxybenzamide. One area of interest is the role of glutamate receptors in the development and progression of neurodegenerative diseases, and the potential therapeutic applications of NMDA receptor antagonists such as N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methoxybenzamide. Another area of interest is the use of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methoxybenzamide as a research tool to study the role of glutamate receptors in synaptic plasticity and learning and memory processes. Finally, there is ongoing research into the development of new and more potent NMDA receptor antagonists based on the structure of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methoxybenzamide.

Synthesis Methods

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with 3-acetoxy-7,8-dimethyl-1H-quinolin-2,4-dione, followed by reduction and subsequent acetylation of the resulting intermediate.

Scientific Research Applications

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methoxybenzamide has been widely used as a research tool to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to block the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory processes. N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methoxybenzamide has also been used to study the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-13-4-5-16-12-17(21(25)23-19(16)14(13)2)10-11-22-20(24)15-6-8-18(26-3)9-7-15/h4-9,12H,10-11H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNHKEKYPFUFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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